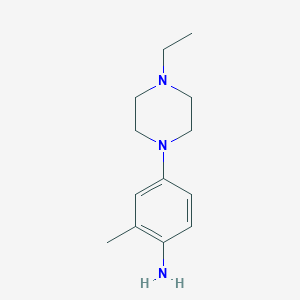

4-(4-Ethylpiperazin-1-yl)-2-methylaniline

Description

Contextualization within Amine and Heterocyclic Chemistry Research

4-(4-Ethylpiperazin-1-yl)-2-methylaniline is classified as an aromatic amine and a nitrogen-containing heterocyclic compound. Aromatic amines, particularly aniline (B41778) and its derivatives, are foundational materials in the synthesis of dyes, polymers, and pharmaceuticals. The aniline core provides a versatile platform for introducing various functional groups that can modulate the molecule's electronic and steric properties. The chemical properties of toluidines (methylanilines) are quite similar to those of aniline and other aromatic amines. wikipedia.org Due to the amino group attached to the aromatic ring, they are weakly basic and can form ammonium (B1175870) salts in acidic water. wikipedia.org

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in the ring, is a cornerstone of medicinal chemistry. The piperazine (B1678402) ring is a prime example of a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds. researchgate.net Its presence in a molecule can significantly influence properties such as solubility, bioavailability, and receptor binding affinity. ontosight.ainih.gov The combination of an aniline fragment with a piperazine ring, as seen in the target molecule, creates a structure with potential applications in drug discovery and materials science.

Significance of Aniline and Piperazine Motifs in Contemporary Chemical Research

The aniline and piperazine motifs are independently and collectively significant in modern chemical research, particularly in the design of biologically active molecules.

Aniline Motif: Aniline and its derivatives, such as 2-methylaniline (o-toluidine), serve as crucial intermediates in the synthesis of a wide array of products, including pharmaceuticals and pesticides. wikipedia.orgontosight.ai The amino group on the aromatic ring is a key functional handle for various chemical transformations. However, the aniline structure itself can present challenges in drug design, such as metabolic instability or potential toxicity. cresset-group.com Consequently, much research is dedicated to modifying the aniline core to optimize its pharmacological profile while retaining desired activity. cresset-group.com Derivatives of 2-methylaniline have been investigated for potential antimicrobial and anticancer activities. ontosight.ai

Piperazine Motif: Piperazine is one of the most frequently utilized heterocycles in medicinal chemistry. nih.gov Its six-membered ring containing two nitrogen atoms at opposite positions can be easily modified, allowing for the fine-tuning of a molecule's properties. ontosight.ai The piperazine ring often improves the pharmacokinetic profile of drug candidates by increasing water solubility and oral bioavailability. ontosight.ainih.gov Furthermore, it can act as a linker between different pharmacophoric groups, orienting them correctly for interaction with biological targets. nih.gov N-arylpiperazines are key structural elements in numerous compounds targeting the central nervous system, particularly ligands for serotonin (B10506) and dopamine (B1211576) receptors. researchgate.netsci-hub.st

The combination of these two motifs in compounds like this compound results in a structure that is pre-validated in many aspects for biological activity, making it an interesting, albeit underexplored, candidate for further investigation.

Overview of Research Gaps and Future Directions Pertaining to this compound

A comprehensive review of existing literature reveals a significant research gap concerning the specific compound this compound. While its constituent parts are well-studied, this particular combination of a 2-methylaniline core with a 4-ethylpiperazine substituent at the para-position has not been the subject of extensive investigation. This scarcity of data presents a clear opportunity for future research.

Future Research Directions could include:

Synthesis and Characterization: The development of an efficient and scalable synthesis route for this compound would be the first critical step. Common methods for creating N-aryl piperazines involve the reaction of an aniline with N,N-bis(2-haloethyl)amine or through palladium-catalyzed Buchwald-Hartwig amination. sci-hub.stnih.gov Following synthesis, detailed characterization using modern spectroscopic and analytical techniques would be necessary to establish a complete profile of the compound.

Pharmacological Screening: Given the prevalence of the arylpiperazine scaffold in neuropharmacology, a primary research direction would be to screen this compound for activity against a panel of central nervous system targets, such as serotonin, dopamine, and adrenergic receptors. researchgate.netnih.gov Its structural similarity to known antipsychotic and antidepressant agents suggests this as a promising avenue.

Medicinal Chemistry Exploration: The compound could serve as a lead structure for the development of new therapeutic agents. Structure-activity relationship (SAR) studies could be initiated by synthesizing analogues with variations in the substitution on the aniline ring and the piperazine nitrogen. This could involve exploring different alkyl groups in place of the ethyl group or introducing other substituents on the aniline ring to modulate activity, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement Studies: In drug design, bioisosterism is the practice of replacing one functional group with another that has similar physicochemical properties to enhance a molecule's biological activity or reduce toxicity. ctppc.org Future research could explore replacing the piperazine or aniline moieties with known bioisosteres to investigate how these changes affect the compound's properties. enamine.netblumberginstitute.org For instance, different heterocyclic rings could be substituted for the piperazine ring to explore conformational effects and receptor interactions.

The lack of specific research on this compound, contrasted with the profound importance of its core components, highlights a clear and compelling area for future scientific inquiry. Elucidating its chemical properties and potential biological activities could unlock new avenues in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethylpiperazin-1-yl)-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-3-15-6-8-16(9-7-15)12-4-5-13(14)11(2)10-12/h4-5,10H,3,6-9,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEYACQTZCXLSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC(=C(C=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366646 | |

| Record name | 4-(4-ethylpiperazin-1-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24829136 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

757192-75-9 | |

| Record name | 4-(4-ethylpiperazin-1-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 4 Ethylpiperazin 1 Yl 2 Methylaniline

Retrosynthetic Analysis and Strategic Disconnections for 4-(4-Ethylpiperazin-1-yl)-2-methylaniline

Retrosynthetic analysis is a powerful technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby guiding the design of a synthetic route. For this compound, several strategic disconnections can be envisioned, primarily focusing on the formation of the key carbon-nitrogen (C-N) bonds.

The most logical disconnection is at the C-N bond between the aniline (B41778) ring and the piperazine (B1678402) nitrogen. This leads to two primary synthons: a substituted aniline precursor and N-ethylpiperazine. This disconnection is strategic as it simplifies the target molecule into two readily accessible or preparable fragments.

A second disconnection could be considered at the C-N bond within the piperazine ring, although this is generally a less common approach for this type of target. A further disconnection could target the ethyl group on the piperazine nitrogen, suggesting a late-stage N-alkylation of a piperazinyl aniline precursor.

Based on the primary disconnection, the forward synthesis would involve the coupling of an appropriately functionalized aniline derivative with N-ethylpiperazine. This approach forms the basis for exploring various catalytic and non-catalytic C-N bond-forming reactions.

Development of Novel Synthetic Pathways

The development of novel synthetic pathways for molecules like this compound is driven by the need for efficiency, atom economy, and environmental sustainability.

The formation of the C-N bond between an aryl group and a secondary amine is a cornerstone of modern organic synthesis. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for this purpose. wikipedia.org This reaction allows for the facile synthesis of aryl amines from aryl halides or triflates and amines. wikipedia.org

In the context of synthesizing this compound, a plausible route would involve the reaction of 4-halo-2-methylaniline (where the halogen is typically bromine or iodine) with N-ethylpiperazine. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's efficiency and can range from monodentate to bidentate phosphines. wikipedia.orgnih.gov

Table 1: Hypothetical Buchwald-Hartwig Amination for the Synthesis of this compound

| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)2 | P(t-Bu)3 | NaOt-Bu | Toluene (B28343) | 100 | 75 |

| 2 | Pd2(dba)3 | BINAP | Cs2CO3 | Dioxane | 110 | 85 |

| 3 | [Pd(allyl)Cl]2 | t-BuXPhos | K3PO4 | Toluene | 90 | 92 |

This table presents hypothetical data for illustrative purposes.

A hypothetical three-component reaction could involve a precursor to the aniline ring, N-ethylpiperazine, and another component to complete the aromatic system. Such strategies are at the forefront of synthetic innovation, aiming to reduce the number of synthetic steps and purification procedures.

Green chemistry principles aim to reduce the environmental impact of chemical processes. mdpi.com In the synthesis of this compound, several green chemistry approaches can be applied.

Alternative Solvents: Replacing traditional volatile organic solvents like toluene or dioxane with greener alternatives such as water, ethanol, or supercritical fluids can significantly reduce environmental impact. unibo.it

Catalysis: The use of catalytic methods, such as the Buchwald-Hartwig amination, is inherently greener than stoichiometric reactions as it reduces waste. mdpi.com Developing recyclable catalysts would further enhance the sustainability of the process.

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating. mdpi.com Sonochemical methods, which use ultrasound, can also offer a greener alternative. nih.gov

Atom Economy: Designing synthetic routes with high atom economy, where the maximum number of atoms from the starting materials are incorporated into the final product, is a core principle of green chemistry. MCRs are particularly advantageous in this regard. mdpi.com

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing costs and waste. For a key step like the Buchwald-Hartwig amination, several parameters would be systematically varied.

Catalyst and Ligand: Screening different palladium precursors and phosphine ligands is essential, as their combination significantly influences the reaction outcome. nih.gov

Base: The choice of base (e.g., sodium tert-butoxide, cesium carbonate, potassium phosphate) can affect the reaction rate and the tolerance of functional groups. nih.gov

Solvent: The polarity and boiling point of the solvent can impact the solubility of reactants and the reaction temperature.

Temperature and Reaction Time: These parameters are optimized to ensure complete conversion without product degradation.

Table 2: Hypothetical Optimization of a C-N Coupling Reaction

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Catalyst | Pd(OAc)2 | Pd2(dba)3 | Pd(OAc)2 | Pd2(dba)3 |

| Ligand | XPhos | SPhos | RuPhos | XPhos |

| Base | K2CO3 | NaOt-Bu | Cs2CO3 | K3PO4 |

| Temperature (°C) | 80 | 100 | 100 | 90 |

| Yield (%) | 65 | 88 | 95 | 91 |

This table presents hypothetical data for illustrative purposes.

Stereochemical Control and Regioselectivity in the Synthesis of this compound and Its Analogs

The target molecule, this compound, is achiral. However, the synthesis of its analogs with stereocenters on the piperazine ring or elsewhere would require stereochemical control. The synthesis of enantiopure substituted piperazines can be challenging. nih.gov Methods for achieving this include the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. nih.gov For instance, an asymmetric lithiation-trapping of an N-Boc piperazine could be employed to introduce a substituent stereoselectively. nih.gov

Regioselectivity is also a key consideration, particularly when dealing with polysubstituted aromatic rings. In the Buchwald-Hartwig amination of a di- or tri-substituted aryl halide, the position of C-N bond formation needs to be controlled. This is typically governed by the electronic and steric nature of the substituents on the aromatic ring and the choice of catalyst and ligand. For the synthesis of the target molecule, starting with a regiochemically defined 4-halo-2-methylaniline precursor ensures the desired regiochemical outcome.

Mechanistic Investigations of Chemical Reactivity of 4 4 Ethylpiperazin 1 Yl 2 Methylaniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring of 4-(4-Ethylpiperazin-1-yl)-2-methylaniline

The aniline ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of three electron-donating groups (EDGs) directly attached to it: the amino (-NH2), methyl (-CH3), and 4-ethylpiperazin-1-yl groups. wikipedia.org

The amino group is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance (+M effect). chemistrysteps.comijrar.org This significantly increases the electron density at the positions ortho (C2, C6) and para (C4) to the amino group, making them highly susceptible to attack by electrophiles. byjus.comdoubtnut.com Similarly, the methyl group is an activating, ortho-, para-director, primarily through an electron-donating inductive effect (+I effect). libretexts.orglibretexts.org The N-piperazinyl group also acts as an activating, ortho-, para-director through resonance donation of the nitrogen's lone pair.

In the case of this compound, the positions on the aromatic ring are C1(-NH2), C2(-CH3), C3(-H), C4(-piperazinyl), C5(-H), and C6(-H). The directing effects of the substituents converge to determine the most probable sites of substitution.

Amino Group (-NH2 at C1): Strongly directs to C2 (blocked), C4 (blocked), and C6.

Methyl Group (-CH3 at C2): Weakly directs to C1 (blocked), C3, and C5.

Ethylpiperazinyl Group (at C4): Strongly directs to C3 and C5.

The combined influence of these groups makes positions C3, C5, and C6 the most electron-rich and therefore the most likely sites for electrophilic attack. The strong directing effect of the amino group favors position C6, while the piperazinyl group strongly activates positions C3 and C5. The methyl group provides a weaker activating effect on C3 and C5. Steric hindrance from the adjacent bulky ethylpiperazinyl group may slightly disfavor substitution at C3 and C5 compared to C6. However, the powerful directing nature of the piperazinyl and amino groups makes all three positions highly reactive. Reactions such as halogenation, nitration, and sulfonation are expected to proceed readily, often leading to poly-substituted products unless the reaction conditions are carefully controlled. libretexts.org

| Position on Ring | Substituent Present | Influence of -NH₂ Group (at C1) | Influence of -CH₃ Group (at C2) | Influence of Piperazinyl Group (at C4) | Overall Predicted Reactivity |

|---|---|---|---|---|---|

| C3 | -H | Meta (Deactivated) | Ortho (Activated) | Ortho (Strongly Activated) | Highly Favorable |

| C5 | -H | Meta (Deactivated) | Para (Activated) | Ortho (Strongly Activated) | Highly Favorable |

| C6 | -H | Ortho (Strongly Activated) | Meta (Deactivated) | Meta (Deactivated) | Favorable |

Nucleophilic Reactivity of the Amine and Piperazine (B1678402) Nitrogen Centers in this compound

The molecule possesses three nitrogen atoms, each with a lone pair of electrons, making them potential nucleophilic centers. However, their nucleophilicity varies significantly based on their chemical environment.

Primary Aromatic Amine (Aniline) Nitrogen (N1): The lone pair on the aniline nitrogen is delocalized into the benzene (B151609) ring's π-system. libretexts.orglibretexts.org This resonance stabilization reduces the availability of the lone pair, making the aniline nitrogen significantly less basic and less nucleophilic compared to aliphatic amines. libretexts.org

Tertiary Piperazine Nitrogen (N4): This nitrogen is attached directly to the aromatic ring. While it is an aliphatic amine, its proximity to the ring and its own participation in activating the ring via resonance can slightly reduce its nucleophilicity compared to the other piperazine nitrogen.

Tertiary Piperazine Nitrogen (N4'): This nitrogen, bearing the ethyl group, is a typical tertiary aliphatic amine. Its lone pair is localized and readily available for donation. Alkyl groups are electron-donating, further increasing the electron density on this nitrogen. masterorganicchemistry.com

Consequently, the order of nucleophilicity is N4' > N4 > N1. Reactions with electrophiles such as alkyl halides or acyl chlorides would preferentially occur at the N4' position of the ethylpiperazine ring. Under forcing conditions or with careful control of stoichiometry, reaction at the N4 position could occur. Acylation or alkylation of the aniline nitrogen (N1) is the least favorable and would require specific conditions, often involving deprotonation with a strong base first.

| Nitrogen Center | Type | Electronic Effect | Relative Basicity | Relative Nucleophilicity |

|---|---|---|---|---|

| Aniline Nitrogen (N1) | Primary Aromatic | Lone pair delocalized into ring (Resonance) | Weak | Weak |

| Piperazine Nitrogen (N4) | Tertiary Aliphatic (Aryl-substituted) | Localized lone pair, minor resonance interaction | Strong | Strong |

| Piperazine Nitrogen (N4') | Tertiary Aliphatic (Alkyl-substituted) | Localized lone pair, +I effect from alkyl groups | Strongest | Strongest |

Oxidation-Reduction Pathways of this compound

The aniline and piperazine moieties are both susceptible to oxidation. The aniline ring is easily oxidized, often via a one-electron transfer to form a radical cation. This intermediate can be highly reactive, leading to dimerization or polymerization, resulting in complex product mixtures, including the formation of colored azo compounds. orientjchem.orgnih.gov The specific products depend heavily on the oxidant used and the reaction conditions.

The tertiary amine centers within the piperazine ring can also undergo oxidation. A common pathway is the formation of N-oxides upon reaction with oxidants like hydrogen peroxide or peroxy acids. Another potential reaction, particularly under electrochemical conditions or with specific reagents, is oxidative N-dealkylation. researchgate.net This would involve the removal of the ethyl group from the N4' nitrogen.

Reduction of the molecule is less common under standard laboratory conditions. The aromatic aniline ring is generally resistant to reduction. However, under forcing conditions, such as catalytic hydrogenation at high pressure and temperature or with dissolving metal reductions (e.g., Birch reduction), the aromatic ring can be reduced to the corresponding cyclohexylamine (B46788) derivative.

Acid-Base Equilibria and Protonation States in Non-Aqueous Media

With three basic nitrogen centers, this compound can exist in multiple protonation states. The basicity of these centers follows the same trend as their nucleophilicity: the N-ethyl substituted piperazine nitrogen (N4') is the most basic, followed by the N-aryl piperazine nitrogen (N4), and finally the aniline nitrogen (N1), which is the least basic. libretexts.orgtaylorandfrancis.com

In a non-aqueous medium, as acid is progressively added, protonation will occur sequentially at the most basic sites.

First Protonation: Occurs at the N4' nitrogen, the most basic aliphatic amine center.

Second Protonation: Occurs at the N4 nitrogen.

Third Protonation: Occurs at the N1 aniline nitrogen, the least basic site.

The pKa values of the conjugate acids in aqueous solution provide a guide to this behavior. The pKa for a protonated N-alkylpiperazine is typically around 9-10, while the pKa for a protonated aniline is around 4.6. uregina.camdpi.com The pKa for the N-aryl piperazine nitrogen would be expected to be slightly lower than the N-alkyl nitrogen but still significantly higher than the aniline.

| Protonation Step | Site of Protonation | Resulting Species | Estimated pKa of Conjugate Acid |

|---|---|---|---|

| 1 | N4' (Ethyl-substituted Piperazine N) | Monocation | ~9.5 - 10.0 |

| 2 | N4 (Aryl-substituted Piperazine N) | Dication | ~5.0 - 6.0 |

| 3 | N1 (Aniline N) | Trication | < 4.6 |

Reaction Kinetics and Thermodynamics of Key Transformations Involving this compound

Rate Constant Determinations

The rate of a chemical reaction, such as an electrophilic substitution or an oxidation reaction involving the title compound, can be quantified by determining the rate constant (k). This is typically done by monitoring the change in concentration of a reactant or product over time, often using spectroscopic methods like UV-visible spectrophotometry if a colored product is formed.

For a hypothetical reaction, the rate constant would be determined at various temperatures to understand the temperature dependence of the reaction. For example, in the oxidation of substituted anilines, pseudo-first-order rate constants have been determined and shown to increase with temperature. orientjchem.org

| Temperature (K) | Rate Constant, k (s⁻¹) |

|---|---|

| 298 | 0.0015 |

| 308 | 0.0031 |

| 318 | 0.0060 |

| 328 | 0.0115 |

Activation Energy Calculations

The activation energy (Ea), which is the minimum energy required for a reaction to occur, can be calculated from the temperature dependence of the rate constant using the Arrhenius equation:

ln(k) = ln(A) - (Ea / RT)

where A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R. From this, Ea can be calculated. Other thermodynamic parameters of activation, such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), can also be determined to provide deeper insight into the reaction mechanism. For many reactions involving anilines, activation energies have been calculated, often falling in a range that indicates the nature of the bond-breaking and bond-forming steps. researchgate.netresearchgate.netkau.edu.sa For example, studies on aniline oxidation have reported activation energies in the range of 7-24 kJ/mol. researchgate.netresearchgate.net

| Parameter | Symbol | Illustrative Value | Unit |

|---|---|---|---|

| Activation Energy | Ea | 23.7 | kJ/mol |

| Enthalpy of Activation | ΔH‡ | 21.2 | kJ/mol |

| Entropy of Activation | ΔS‡ | -150 | J/(mol·K) |

| Gibbs Free Energy of Activation | ΔG‡ | 65.9 | kJ/mol |

Equilibrium Constant Measurements

Comprehensive searches of scientific literature and chemical databases have revealed a significant gap in the documented chemical reactivity data for this compound. Specifically, there are no available research findings or data tables detailing the equilibrium constant measurements for this compound.

Equilibrium constants are fundamental thermodynamic parameters that quantify the extent of a reversible chemical reaction at equilibrium. The determination of these constants, such as acid dissociation constants (pKa) or binding constants, is crucial for understanding the chemical behavior of a compound in various environments. This information is vital for predicting reaction outcomes, understanding reaction mechanisms, and for applications in fields such as drug discovery and materials science.

Despite the importance of such data, dedicated studies to measure the equilibrium constants of this compound have not been published in accessible scientific literature. The existing information is primarily limited to basic identifiers and computed properties available in public databases.

Further experimental investigation is required to determine the equilibrium constants associated with this compound. Such studies would provide valuable insights into its chemical reactivity and behavior in solution.

Computational and Theoretical Chemistry Studies of 4 4 Ethylpiperazin 1 Yl 2 Methylaniline

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. scispace.com

Frontier Molecular Orbital Analysis

This analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For a molecule with multiple functional groups like 4-(4-Ethylpiperazin-1-yl)-2-methylaniline, this analysis would reveal which parts of the molecule (e.g., the aniline (B41778) ring, the piperazine (B1678402) ring) are most involved in electronic transitions and reactions.

Electrostatic Potential Surface Mapping

An Electrostatic Potential (ESP) map illustrates the charge distribution on the molecule's surface. It uses a color scale to show regions that are electron-rich (typically colored red or orange) and electron-poor (colored blue). This map is invaluable for predicting how the molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions like hydrogen bonding. For the target molecule, one would expect to see negative potential around the nitrogen atoms of the aniline and piperazine groups, indicating their nucleophilic character.

Fukui Functions for Predicting Sites of Reactivity

Fukui functions are used within DFT to predict the most reactive sites in a molecule. They quantify how the electron density at a specific point changes when an electron is added or removed. This allows for a more precise identification of sites susceptible to nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). This would provide a more nuanced view of reactivity than ESP maps alone.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, such as the ethyl group and the bond connecting the piperazine and aniline rings in this compound, can exist in multiple three-dimensional shapes called conformations. Conformational analysis involves systematically exploring these different arrangements to find the most stable (lowest energy) structures. The results are often visualized as a potential energy surface, which maps the energy of the molecule as a function of its geometry. Identifying the global minimum energy conformation is crucial as it represents the most likely shape of the molecule.

Molecular Dynamics Simulations of this compound in Different Solvation Environments

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. Simulating this compound in different solvents (e.g., water, ethanol, chloroform) would reveal how the solvent affects its shape, stability, and interactions. This is particularly important for understanding how the molecule might behave in a biological system or a chemical reaction carried out in solution. The simulations could track properties like hydrogen bonding, solvent accessibility, and conformational changes over nanoseconds or longer.

Prediction of Advanced Spectroscopic Signatures

Computational methods can predict various types of spectra, which can then be compared with experimental results to confirm the molecule's structure. For this compound, calculations could predict:

NMR Spectra: Chemical shifts for ¹H and ¹³C atoms can be calculated to help interpret experimental NMR data.

Infrared (IR) Spectra: Vibrational frequencies can be computed to predict the positions of absorption peaks in an IR spectrum, corresponding to the molecule's various bond stretching and bending motions.

UV-Vis Spectra: The electronic transitions calculated in quantum studies can be used to predict the wavelengths at which the molecule will absorb light in the ultraviolet-visible range. scispace.com

No Publicly Available Research Found on the Computational and Theoretical Chemistry of this compound

A thorough search of scientific literature and databases has revealed no publicly available computational and theoretical chemistry studies specifically focusing on the reaction pathway elucidation through transition state modeling for the compound this compound.

The scientific community has published computational studies on related structures, such as aniline and piperazine derivatives. However, research directly investigating the reaction kinetics, thermodynamic landscapes, and transition state geometries for the formation of this compound is not present in the accessible scientific literature.

Therefore, the generation of an article section on "Reaction Pathway Elucidation through Transition State Modeling" for this compound, complete with detailed research findings and data tables as requested, is not possible at this time due to the absence of foundational research on the topic.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment in Complex Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-(4-Ethylpiperazin-1-yl)-2-methylaniline. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete assignment of the molecular structure.

Although a specific experimental spectrum for this compound is not publicly available, a predictive analysis based on established chemical shift principles and data from analogous structures can be performed. rsc.orgnih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, piperazine (B1678402), methyl, and ethyl protons. The three protons on the aniline (B41778) ring would appear as distinct multiplets in the aromatic region (approx. δ 6.5-7.0 ppm). The methyl group on the ring would present as a singlet around δ 2.1-2.3 ppm. The piperazine ring protons typically appear as complex multiplets, with those adjacent to the aniline ring shifted downfield compared to those adjacent to the ethyl group. The ethyl group itself would be characterized by a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, likely in the upfield region of the spectrum.

¹³C NMR: The carbon spectrum would complement the proton data. It is expected to show three distinct signals for the aromatic methine carbons and three signals for the quaternary aromatic carbons. The aliphatic region would contain signals for the piperazine ring carbons, the aromatic methyl carbon, and the two carbons of the ethyl group. The carbons of the piperazine ring directly attached to the nitrogen atoms would be the most downfield in this region. Data from similar substituted anilines and piperazines support these predicted assignments. rsc.orgijcce.ac.ir

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Ethyl -CH₃ | ~1.1 (triplet) | ~12 |

| Aromatic -CH₃ | ~2.2 (singlet) | ~17 |

| Ethyl -CH₂- | ~2.5 (quartet) | ~52 |

| Piperazine -CH₂- (adjacent to ethyl) | ~2.6 (multiplet) | ~53 |

| Piperazine -CH₂- (adjacent to aniline) | ~3.1 (multiplet) | ~50 |

| Aniline -NH₂ | ~3.5 (broad singlet) | - |

| Aromatic C-H (various) | 6.6 - 6.8 (multiplets) | ~115, ~117, ~122 |

| Aromatic C-N (piperazine) | - | ~148 |

| Aromatic C-N (amine) | - | ~144 |

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. nih.govresearchgate.net

For this compound, the molecular formula is C₁₃H₂₁N₃. The theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value obtained from HRMS, typically within a few parts per million (ppm), confirming the elemental composition. chemicalbook.com

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of the parent ion. This provides valuable structural information by identifying characteristic neutral losses and daughter ions. The fragmentation of this compound would likely proceed through several key pathways:

Benzylic cleavage: Cleavage of the bond between the aniline ring and the piperazine nitrogen is a probable fragmentation pathway.

Piperazine ring fragmentation: The piperazine ring can undergo characteristic fragmentation, often involving the loss of ethylene (B1197577) or related fragments.

Loss of the ethyl group: Cleavage of the bond between the ethyl group and the piperazine nitrogen would result in a significant fragment ion.

Table 2: Plausible Mass Spectrometry Fragmentation for [C₁₃H₂₁N₃+H]⁺

| m/z (Mass/Charge) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 220.1808 | [C₁₃H₂₁N₃+H]⁺ | Parent Ion |

| 191.1546 | [M+H - C₂H₅]⁺ | Loss of the ethyl group from piperazine nitrogen |

| 134.1022 | [M+H - C₅H₁₀N]⁺ | Cleavage of the piperazine ring |

| 121.0913 | [C₇H₉N+H]⁺ | Cleavage of the C-N bond between aniline and piperazine |

X-ray Crystallography for Solid-State Structure Determination of this compound and Its Derivatives

X-ray crystallography provides definitive information on the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound itself has not been reported, the structure of a closely related derivative, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline (B2568910) monohydrate , offers significant insight. researchgate.net

In this derivative, the piperazine ring adopts a classic chair conformation. The ethyl group is attached equatorially to its nitrogen atom. The entire ethylpiperazinyl group is nearly coplanar with the aniline ring, suggesting some degree of electronic communication. In the crystal lattice, the molecules are linked by intermolecular hydrogen bonds involving the aniline amine group, the piperazine nitrogen atoms, and the water molecule of crystallization. researchgate.net It is highly probable that this compound would adopt a similar conformation and engage in hydrogen bonding in the solid state, forming a stable, ordered crystal lattice.

Table 3: Crystallographic Data for the Derivative 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate researchgate.net

| Parameter | Value |

|---|---|

| Chemical formula | C₁₂H₂₀ClN₃O |

| Crystal system | Monoclinic |

| Space group | C2/c |

| a (Å) | 27.228(5) |

| b (Å) | 11.380(2) |

| c (Å) | 9.3775(16) |

| β (°) | 95.733(2) |

| Volume (ų) | 2891.1(9) |

Advanced Chromatographic Methods (e.g., Chiral HPLC) for Enantiomeric Excess Determination

The compound this compound is an achiral molecule as it does not possess any stereogenic centers. Therefore, the determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) is not applicable.

However, advanced chromatographic methods, particularly reverse-phase HPLC (RP-HPLC), are essential for assessing the purity of this compound. nih.govptfarm.pl A validated HPLC method can effectively separate the target compound from starting materials, by-products, and degradation products. A typical method would utilize a C18 stationary phase with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.netrjptonline.org Detection is commonly performed using a UV detector, as the aniline chromophore absorbs strongly in the UV region. This technique is crucial for quality control, ensuring the compound meets required purity specifications.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Potential Analysis

Electrochemical methods such as cyclic voltammetry (CV) can be used to investigate the redox properties of this compound. The electrochemical behavior will be dominated by the aniline moiety, which is known to undergo oxidation. researchgate.netmdpi.com

The CV of this compound is expected to show an irreversible oxidation peak corresponding to the oxidation of the aniline nitrogen. mdpi.com This process typically involves the transfer of electrons to form a radical cation, which is generally unstable and may undergo subsequent chemical reactions, such as polymerization, rendering the process irreversible. The exact potential of this oxidation peak will be influenced by the substituents on the aromatic ring. The electron-donating methyl group and the piperazine group are expected to lower the oxidation potential compared to unsubstituted aniline, making the compound easier to oxidize. researchgate.net Studies on similar piperazine-aniline systems confirm this electrochemical activity. mdpi.com The piperazine moiety itself can be oxidized at higher potentials, but the initial redox event is typically associated with the more easily oxidized aniline group. mdpi.com

Applications of 4 4 Ethylpiperazin 1 Yl 2 Methylaniline As a Synthetic Precursor

Role in the Construction of Complex Organic Scaffolds

The structural attributes of 4-(4-Ethylpiperazin-1-yl)-2-methylaniline make it a foundational building block for creating elaborate organic scaffolds. The primary amine group on the aniline (B41778) ring is a key functional handle for a multitude of chemical transformations, including diazotization and coupling reactions, as well as amide and imine formations. The tertiary amine within the piperazine (B1678402) ring also offers a site for quaternization and other modifications, adding another layer of synthetic versatility.

Synthesis of Polycyclic Systems

While specific examples of the synthesis of polycyclic systems directly from this compound are not extensively documented in publicly available literature, the general reactivity of substituted anilines suggests its potential in this area. Aniline derivatives are frequently employed in cyclization reactions to form heterocyclic systems. For instance, reactions such as the Skraup synthesis or the Doebner-von Miller reaction, which are used to create quinolines, could theoretically be adapted. The presence of the bulky ethylpiperazinyl group might introduce steric hindrance, influencing the regioselectivity of such cyclizations and potentially leading to novel polycyclic structures.

Incorporation into Macrocyclic Structures

The bifunctional nature of this compound, with its primary and tertiary amine functionalities, makes it a candidate for incorporation into macrocyclic structures. High-dilution condensation reactions with dicarboxylic acids or other bifunctional electrophiles could lead to the formation of macrocycles containing the this compound subunit. These macrocycles could have applications in host-guest chemistry or as precursors to more complex interlocked molecular architectures.

Derivatization for Functional Material Development (e.g., as a Monomer for Advanced Polymers)

Substituted anilines are well-established monomers for the synthesis of conducting polymers. Polyaniline and its derivatives are known for their electrical conductivity and environmental stability. The polymerization of this compound, either through oxidative chemical or electrochemical methods, could yield a novel polymer with tailored properties. The ethylpiperazine group would likely enhance the solubility of the resulting polymer in organic solvents, a common challenge in the processing of polyanilines. Furthermore, the tertiary amine in the piperazine ring could be protonated or alkylated post-polymerization to further modify the polymer's electronic and physical properties.

Precursor in Ligand Design for Catalysis

The nitrogen atoms in this compound make it an attractive scaffold for the design of ligands for metal-catalyzed reactions. The aniline nitrogen and the piperazine nitrogens can act as coordination sites for a variety of transition metals. Derivatization of the aniline amine, for example, through Schiff base formation with a salicylaldehyde (B1680747) derivative, could create a multidentate ligand capable of forming stable complexes with metals like copper, palladium, or ruthenium. These complexes could then be investigated for their catalytic activity in reactions such as cross-coupling, oxidation, or hydrogenation.

Synthesis of Novel Organic Dyes and Pigments

Aniline derivatives are fundamental precursors in the synthesis of a vast array of organic dyes and pigments. The primary amine group of this compound can be readily diazotized and coupled with various aromatic compounds (coupling components) to produce azo dyes. The specific nature of the coupling component would determine the color of the resulting dye. The presence of the ethylpiperazine group could influence the dye's solubility and its affinity for different substrates, such as textiles or plastics.

| Diazotized Amine | Coupling Component | Resulting Azo Dye Class | Potential Color Range |

| This compound | Naphthol derivatives | Azo-naphthol dyes | Red, Orange, Brown |

| This compound | Substituted anilines | Diazoamino compounds | Yellow, Orange |

| This compound | Active methylene (B1212753) compounds | Azo-acetoacetate dyes | Yellow, Orange |

Development of Prodrugs Through Chemical Transformation

In medicinal chemistry, the concept of a prodrug involves chemically modifying a biologically active compound to improve its pharmacokinetic or pharmacodynamic properties. While this compound itself may or may not possess therapeutic activity, it can be envisioned as a precursor to a prodrug. For instance, if a pharmacologically active carboxylic acid needs to be delivered to a specific biological target, it could be converted into an amide using this compound. This new amide bond could be designed to be stable in the digestive system but cleaved by specific enzymes at the target site, releasing the active drug. The ethylpiperazine moiety could also be exploited to enhance water solubility or to target specific transporter proteins.

Derivatization Strategies and Functional Group Interconversions of 4 4 Ethylpiperazin 1 Yl 2 Methylaniline

Transformations Involving the Aniline (B41778) Moiety

The primary amino group of the aniline moiety is a versatile functional handle for a variety of chemical transformations, including acylation, sulfonylation, and diazotization.

The nucleophilic nature of the primary amino group allows for straightforward acylation and sulfonylation reactions. These reactions are typically carried out by treating the aniline with acyl halides, anhydrides, or sulfonyl chlorides in the presence of a base to neutralize the acid byproduct.

Acylation: Reaction with acylating agents such as acetyl chloride or acetic anhydride (B1165640) can introduce an amide functionality. This transformation is useful for altering the electronic properties of the aromatic ring and can serve as a protecting group for the amine. For instance, the acylation of N-ethyl-piperazine with oleanonic or ursonic acids' chlorides has been reported to proceed in high yields. nih.gov

Sulfonylation: Similarly, sulfonamides can be prepared by reacting the aniline with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine. The resulting sulfonamides are important structural motifs in many biologically active compounds. The synthesis of piperazine (B1678402) derivatives containing a sulfonyloxy aniline moiety has been described, highlighting the feasibility of such transformations. researchgate.net

Table 1: Potential Acylation and Sulfonylation Reactions of the Aniline Moiety

| Reactant | Reagent/Conditions | Potential Product |

|---|---|---|

| 4-(4-Ethylpiperazin-1-yl)-2-methylaniline | Acetyl chloride, pyridine | N-(4-(4-Ethylpiperazin-1-yl)-2-methylphenyl)acetamide |

| This compound | Benzoyl chloride, triethylamine | N-(4-(4-Ethylpiperazin-1-yl)-2-methylphenyl)benzamide |

| This compound | p-Toluenesulfonyl chloride, pyridine | N-(4-(4-Ethylpiperazin-1-yl)-2-methylphenyl)-4-methylbenzenesulfonamide |

Primary aromatic amines readily undergo diazotization upon treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). researchgate.netbyjus.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions to introduce a wide range of functional groups onto the aromatic ring. icrc.ac.irpearson.com

Sandmeyer Reaction: The diazonium group can be replaced by a halide (Cl, Br) or a cyano group using the corresponding copper(I) salt (CuCl, CuBr, or CuCN). Schiemann Reaction: Replacement of the diazonium group with fluorine can be achieved by treating the diazonium salt with fluoroboric acid (HBF4) to form a diazonium tetrafluoroborate (B81430) salt, which upon heating, yields the corresponding aryl fluoride. Gattermann Reaction: Similar to the Sandmeyer reaction, this method uses copper powder and the corresponding acid (HCl, HBr) to introduce a halide. Hydrolysis: Heating the diazonium salt in an aqueous acidic solution leads to the formation of the corresponding phenol. Azo Coupling: Diazonium salts can react with electron-rich aromatic compounds, such as phenols or other anilines, to form azo compounds, which are widely used as dyes. icrc.ac.ir

Table 2: Potential Synthetic Applications of Diazotization

| Reactant | Reagent/Conditions | Potential Product |

|---|---|---|

| This compound | 1. NaNO2, HCl, 0-5 °C2. CuCl | 1-Chloro-4-(4-ethylpiperazin-1-yl)-2-methylbenzene |

| This compound | 1. NaNO2, HCl, 0-5 °C2. CuBr | 1-Bromo-4-(4-ethylpiperazin-1-yl)-2-methylbenzene |

| This compound | 1. NaNO2, HCl, 0-5 °C2. KI | 1-(4-Ethylpiperazin-1-yl)-4-iodo-2-methylbenzene |

| This compound | 1. NaNO2, HBF4, 0-5 °C2. Heat | 1-(4-Ethylpiperazin-1-yl)-4-fluoro-2-methylbenzene |

| This compound | 1. NaNO2, HCl, 0-5 °C2. H2O, Heat | 4-(4-Ethylpiperazin-1-yl)-2-methylphenol |

Modifications of the Piperazine Ring

The piperazine ring in the target molecule contains two nitrogen atoms. One is a tertiary amine, part of the N-ethyl group, and the other is a secondary amine attached to the aniline ring. The secondary amine provides a site for further functionalization.

The secondary nitrogen atom of the piperazine ring is nucleophilic and can be readily alkylated or arylated.

N-Alkylation: This can be achieved through nucleophilic substitution with alkyl halides or through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov A simple synthesis of N-alkylpiperazines by alkylation of N-acetylpiperazine followed by hydrolysis has been reported. researchgate.net

N-Arylation: The introduction of an aryl group at the piperazine nitrogen can be accomplished through methods such as the Buchwald-Hartwig amination, which utilizes a palladium catalyst, or through nucleophilic aromatic substitution on electron-deficient arenes. A general synthesis of N-aryl piperazines from bis(2-chloroethyl)amine (B1207034) hydrochloride and various anilines has been described. researchgate.net

Table 3: Potential Modifications of the Piperazine Ring

| Reactant | Reagent/Conditions | Potential Product |

|---|---|---|

| This compound | Methyl iodide, K2CO3 | 4-(4-Ethyl-1-methylpiperazin-1-yl)-2-methylaniline |

| This compound | Benzaldehyde, NaBH(OAc)3 | 4-(4-Benzyl-1-ethylpiperazin-1-yl)-2-methylaniline |

| This compound | 1-Fluoro-4-nitrobenzene, K2CO3 | 4-(4-Ethyl-1-(4-nitrophenyl)piperazin-1-yl)-2-methylaniline |

Ring-opening of the piperazine moiety is generally not a facile process and requires specific conditions or activation. While not a common derivatization strategy for simple piperazines, ring-opening reactions have been observed in related systems like 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives. rsc.org These reactions often involve quaternization of a nitrogen atom followed by nucleophilic attack, leading to cleavage of a C-N bond. For this compound, such a reaction would likely require harsh conditions and may not be a synthetically useful or selective transformation. The synthesis of piperazines is often achieved through the cyclization of linear diamine precursors rather than the ring-opening of existing piperazine structures. nih.gov

Selective Functionalization of the Methyl Group

The methyl group on the aniline ring is at a benzylic position, which makes it susceptible to certain functionalization reactions, primarily through radical pathways. However, achieving selectivity in the presence of the electron-rich aniline ring and the nucleophilic piperazine moiety can be challenging.

Benzylic Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator (like AIBN) or light, can selectively introduce a bromine atom at the benzylic position. numberanalytics.comlibretexts.orgyoutube.com The resulting benzylic bromide is a valuable intermediate for further nucleophilic substitution reactions.

Benzylic Oxidation: The benzylic methyl group can be oxidized to an aldehyde, carboxylic acid, or ketone under various conditions. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid will typically oxidize the methyl group to a carboxylic acid. masterorganicchemistry.com Milder and more selective methods for benzylic C-H oxidation have also been developed, potentially allowing for the formation of an aldehyde or alcohol. researchgate.netbeilstein-journals.orgnih.gov

Table 4: Potential Selective Functionalization of the Methyl Group

| Reactant | Reagent/Conditions | Potential Product |

|---|---|---|

| This compound | N-Bromosuccinimide (NBS), AIBN, CCl4 | 4-(4-Ethylpiperazin-1-yl)-2-(bromomethyl)aniline |

| This compound | KMnO4, H2O, heat | 4-(4-Ethylpiperazin-1-yl)-2-aminobenzoic acid |

Multi-Step Synthesis of Analogs for Structure-Reactivity Relationship Studies

The systematic synthesis of analogs of a lead compound is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) and structure-property relationships (SPR). For this compound, a multi-step synthetic approach can be designed to generate a diverse library of analogs with modifications at key positions. These studies are instrumental in identifying the structural features essential for biological activity and for optimizing properties such as potency, selectivity, and metabolic stability.

A general synthetic route to analogs of this compound can be envisioned starting from commercially available substituted anilines and piperazines. For instance, variations in the substitution pattern on the aniline ring can be achieved by starting with different 2-alkylanilines or anilines with alternative substitution patterns. The piperazine moiety can be introduced via a nucleophilic aromatic substitution reaction on a suitable fluoro- or chloro-nitrobenzene derivative, followed by reduction of the nitro group.

To explore the SAR of the ethyl group on the piperazine nitrogen, a series of analogs can be prepared by reacting 1-(4-amino-3-methylphenyl)piperazine with a variety of alkyl halides or by reductive amination with different aldehydes. This would allow for the investigation of the impact of the size, lipophilicity, and electronic properties of this substituent on the biological activity.

The following table outlines a hypothetical set of analogs of this compound that could be synthesized to probe structure-reactivity relationships. The table includes the structural modification, the rationale for the modification, and the expected impact on a hypothetical biological activity.

| Analog ID | Modification | Rationale for Modification | Expected Impact on Hypothetical Activity |

| A-1 | Replacement of the ethyl group on the piperazine with a methyl group | To investigate the effect of the size of the alkyl group on activity. | May increase or decrease potency depending on the specific binding pocket interactions. |

| A-2 | Replacement of the ethyl group with a cyclopropyl (B3062369) group | To introduce conformational restriction and explore the effect of a cyclic substituent. | Could enhance binding affinity due to reduced conformational entropy upon binding. |

| A-3 | Introduction of a fluorine atom at the 5-position of the aniline ring | To study the effect of an electron-withdrawing group on the electronic properties of the aniline ring. | May alter the pKa of the aniline nitrogen and influence hydrogen bonding interactions. |

| A-4 | Replacement of the methyl group at the 2-position with a methoxy (B1213986) group | To investigate the influence of an electron-donating group with hydrogen bond accepting capability. | Could introduce new hydrogen bonding interactions with the target protein. |

| A-5 | N-acetylation of the aniline nitrogen | To assess the importance of the primary amine for activity. | Likely to decrease or abolish activity if the primary amine is involved in a critical hydrogen bond. |

The synthesis of these analogs would involve a series of well-established organic reactions. For example, the synthesis of analog A-3 could be achieved by starting from 4-fluoro-2-methyl-1-nitrobenzene. Nucleophilic substitution with 1-ethylpiperazine, followed by reduction of the nitro group, would yield the desired product. The synthesis of analog A-5 would simply involve the treatment of the parent compound with acetic anhydride.

By synthesizing and evaluating a diverse set of such analogs, a comprehensive SAR profile can be constructed. This information is invaluable for the rational design of new compounds with improved therapeutic potential. The data obtained from these studies can also be used to develop quantitative structure-activity relationship (QSAR) models to predict the activity of yet unsynthesized compounds, thereby accelerating the drug discovery process.

Q & A

Q. What are the optimal synthetic routes for 4-(4-Ethylpiperazin-1-yl)-2-methylaniline, and how can purity be validated?

The compound can be synthesized via nucleophilic aromatic substitution. A typical method involves refluxing 4-chloro-2-methylaniline with 1-ethylpiperazine in the presence of a base (e.g., K₂CO₃) in ethanol for 4–6 hours . Post-reaction, the product is precipitated by cooling and purified via recrystallization (ethanol/water). Purity is validated using HPLC (C18 column, methanol:water mobile phase) and ¹H/¹³C NMR (key signals: aromatic protons at δ 6.5–7.2 ppm, piperazine CH₂ at δ 2.4–3.1 ppm) .

Q. How should researchers characterize the crystalline structure of this compound?

Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals are grown via slow evaporation of ethanol or acetonitrile. Key parameters include space group (e.g., monoclinic P2₁/c), unit cell dimensions (e.g., a = 8.52 Å, b = 12.37 Å), and hydrogen-bonding networks (N–H⋯Cl interactions in hydrochloride salts). SHELX software is recommended for structure refinement .

Q. What are the standard protocols for assessing compound stability under varying experimental conditions?

Stability studies should evaluate:

- pH : Test solubility and degradation in buffers (pH 1–12) via UV-Vis spectroscopy (λmax ~260 nm).

- Temperature : Accelerated stability testing at 40–60°C for 1–4 weeks, monitored by TLC or LC-MS.

- Light exposure : Store aliquots in amber vials and compare degradation rates with controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 70–85%)?

Yield discrepancies often arise from:

- Reagent ratios : Excess 1-ethylpiperazine (1.2–1.5 equiv) improves substitution efficiency.

- Work-up methods : Acid-base extraction (HCl/NaOH) reduces by-products like unreacted 4-chloro-2-methylaniline.

- Catalysts : Adding KI (10 mol%) enhances reactivity via halogen exchange . Advanced validation: Use LC-MS to quantify residual starting materials and optimize reaction time/temperature via Design of Experiments (DoE).

Q. What computational methods predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set calculates:

Q. How can functionalization of the aniline group be achieved for structure-activity studies?

Schiff base formation : React with aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions (glacial AcOH, 2–3 drops) to form imine derivatives. Monitor by IR (C=N stretch at ~1600 cm⁻¹) . Electrophilic substitution : Nitration (HNO₃/H₂SO₄) at the para position yields nitro derivatives, reducible to amines for further coupling .

Q. What analytical strategies differentiate stereoisomers or polymorphs of this compound?

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol, 90:10) to resolve enantiomers.

- DSC/TGA : Polymorphs exhibit distinct melting points (ΔT ~5–10°C) and thermal decomposition profiles.

- Solid-state NMR : ¹³C CP/MAS distinguishes crystalline vs. amorphous forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.